molecular formula C17H21N3O3 B2800827 N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 921558-21-6

N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2800827
CAS No.: 921558-21-6
M. Wt: 315.373
InChI Key: RWQUQBDLHXXGPZ-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Substitution reactions: Introduction of the butyl group and methoxy group can be done through nucleophilic substitution reactions.

    Amidation: The carboxamide group can be introduced via amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide: can be compared with other pyridazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl and methoxy groups, along with the carboxamide functionality, can impart unique properties compared to other similar compounds.

Properties

IUPAC Name

N-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-4-5-10-18-17(22)16-14(23-3)11-15(21)20(19-16)13-9-7-6-8-12(13)2/h6-9,11H,4-5,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQUQBDLHXXGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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